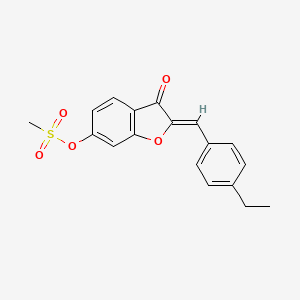

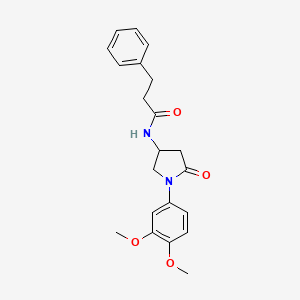

![molecular formula C11H13NO2 B2773470 8-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane CAS No. 1556097-33-6](/img/structure/B2773470.png)

8-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane is a chemical compound with the molecular formula C11H13NO2 . It is a type of heterocyclic compound, specifically an aliphatic heterocycle .

Molecular Structure Analysis

The molecular structure of 8-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane is characterized by a spirocyclic structure, which includes an oxygen and nitrogen atom in the ring . The presence of these heteroatoms can significantly influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are crucial for understanding its behavior in different environments. For 8-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane, some predicted properties include a density of 1.2±0.1 g/cm3, boiling point of 200.8±40.0 °C at 760 mmHg, and a flash point of 66.7±16.8 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and no freely rotating bonds .Scientific Research Applications

Reducing Agent in Synthesis

The synthesis of 2,8-dioxa-5-aza-1-stanna-bicyclo[3.3.01.5]octane demonstrates its application as a reducing agent. The compound, characterized by elemental analysis and single crystal X-ray diffraction, shows coordination polymer properties via intermolecular interactions. This highlights its potential in the synthesis of novel organometallic compounds with specific structural characteristics (Zöller et al., 2013).

Corrosion Inhibition

Spirocyclopropane derivatives, including those structurally related to 8-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane, have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds exhibit significant inhibition efficiencies, showcasing their potential in protecting industrial materials from corrosion. The mechanisms involve both physical and chemical adsorption processes, adhering to the Langmuir isotherm model (Chafiq et al., 2020).

Construction of Polyphenylene Macromolecules

Research has explored the construction of crystalline hybrid polyphenylene macromolecules from octaalkynylsilsesquioxanes. Through reactions forming complex structures, these studies contribute to the understanding of molecular architectures that could lead to novel materials with potential applications in nanotechnology and materials science (Roll et al., 2011).

Synthesis of Multifunctional Modules for Drug Discovery

Although excluding specific drug-related applications, it's worth mentioning the synthesis of novel thia/oxa-azaspiro[3.4]octanes designed as multifunctional modules for drug discovery. These compounds represent a strategic approach to creating structurally diverse and potentially bioactive molecules, illustrating the versatility of spirocyclic compounds in medicinal chemistry research (Li et al., 2013).

properties

IUPAC Name |

8-phenyl-2,5-dioxa-8-azaspiro[3.4]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-2-4-10(5-3-1)12-6-7-14-11(12)8-13-9-11/h1-5H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAHVEWJFDYIBBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(N1C3=CC=CC=C3)COC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Amino-5-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2773398.png)

![4-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2773399.png)

![benzo[b]thiophen-2-yl(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone](/img/structure/B2773401.png)

![methyl 6-acetyl-2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2773403.png)

![(2-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-4-chlorophenyl)boronic acid](/img/structure/B2773406.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-naphthamide hydrochloride](/img/structure/B2773407.png)

![Methyl chloro[(2-methoxyphenyl)hydrazono]acetate](/img/structure/B2773409.png)

![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butan-1-amine](/img/structure/B2773410.png)